molecular formula C21H17BrO5 B3473065 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate

Cat. No.: B3473065
M. Wt: 429.3 g/mol
InChI Key: MEXJRIAZLMITHO-UHFFFAOYSA-N
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Description

The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate is a complex organic molecule that features a chromenyl group fused with a cyclopentane ring and an acetate ester linked to a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate typically involves multiple steps:

    Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Bromination: The phenoxy group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves esterification of the brominated phenoxy compound with the chromenyl acetate under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: undergoes several types of chemical reactions:

    Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism by which (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds like coumarins share the chromenyl structure and are known for their anticoagulant properties.

    Bromophenoxy Acetates: Similar compounds with brominated phenoxy groups are studied for their antimicrobial and antifungal activities.

Uniqueness

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate: is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO5/c1-12-5-8-18(17(22)9-12)25-11-20(23)26-13-6-7-15-14-3-2-4-16(14)21(24)27-19(15)10-13/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXJRIAZLMITHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate
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(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-bromo-4-methylphenoxy)acetate

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